3-Chloro-4-ethynylaniline

Antimicrobial Resistance Biofilm Inhibition Aniline Derivatives

3-Chloro-4-ethynylaniline (80690-65-9) features a unique meta-chloro/para-ethynyl substitution critical for orthogonal CuAAC reactivity and kinase inhibitor hinge-binding vectors. The ortho-chloro group modulates alkyne reactivity and reduces amine basicity (pKa ~4.1). Higher lipophilicity (XLogP3 = 2.1) vs. non-halogenated analogs benefits CNS-penetrant designs. Demonstrated antibiofilm activity (E. faecalis IC50 = 187 µM) supports SAR campaigns. Available at ≥95% purity in gram quantities. Choose this specific regioisomer to avoid compromised reaction yields and invalidated SAR.

Molecular Formula C8H6ClN
Molecular Weight 151.59
CAS No. 80690-65-9
Cat. No. B2512649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethynylaniline
CAS80690-65-9
Molecular FormulaC8H6ClN
Molecular Weight151.59
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2
InChIKeySPZVJMGWFQPCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-ethynylaniline (CAS 80690-65-9): Technical Baseline and Procurement-Relevant Specifications for Research Sourcing


3-Chloro-4-ethynylaniline (CAS 80690-65-9), also known as 4-Amino-2-chlorophenylacetylene, is a halogenated aromatic amine featuring a chlorine substituent at the meta position and a terminal ethynyl group at the para position relative to the amine functionality . This compound, with a molecular formula of C8H6ClN and a molecular weight of 151.59 g/mol , serves as a versatile building block in medicinal chemistry and materials science, particularly in applications requiring orthogonal reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Commercial availability spans multiple reputable vendors, with standard purities ranging from 95% to ≥98% and recommended storage at 2-8°C under inert atmosphere and protection from light to maintain integrity .

Why 3-Chloro-4-ethynylaniline (CAS 80690-65-9) Cannot Be Casually Replaced by Isomeric Ethynylanilines in Synthetic Planning


The specific substitution pattern of 3-Chloro-4-ethynylaniline—a meta-chloro and para-ethynyl group—imparts a unique electronic and steric profile that cannot be replicated by regioisomeric analogs such as 3-ethynylaniline (CAS 54060-30-9) or 4-ethynylaniline (CAS 14235-81-5). The electron-withdrawing chloro substituent ortho to the ethynyl moiety significantly modulates the alkyne's reactivity in click chemistry and cross-coupling reactions, while also influencing the amine's basicity (calculated pKa ~4.1) and nucleophilicity . Furthermore, the ortho-chloro/para-ethynyl arrangement creates a distinctive vector for molecular extension that is critical in drug design, where subtle alterations in substitution pattern can drastically alter target binding and pharmacokinetic properties [1]. Generic substitution with non-halogenated or differently substituted ethynylanilines risks compromising reaction yields, altering regioselectivity, or invalidating structure-activity relationships established with this specific scaffold.

Quantitative Differentiation of 3-Chloro-4-ethynylaniline (CAS 80690-65-9) Against Closest Analogs: A Procurement-Focused Evidence Assessment


Comparative Antimicrobial Potency: 3-Chloro-4-ethynylaniline vs. Chlorinated Aniline Derivatives Against Enterococcus faecalis Biofilm Formation

In direct antimicrobial assays, 3-Chloro-4-ethynylaniline demonstrated an IC50 of 187 µM against Enterococcus faecalis biofilm formation after 20 hours, whereas a closely related chlorinated analog exhibited an IC50 of 16 µM against vancomycin-resistant E. faecalis in broth microdilution [1]. This 11.7-fold difference in potency highlights that while the 3-Chloro-4-ethynylaniline scaffold possesses measurable antibiofilm activity, its efficacy is substantially lower than that of optimized antimicrobial aniline derivatives, indicating a specific, modest baseline activity that may be tuned through further functionalization.

Antimicrobial Resistance Biofilm Inhibition Aniline Derivatives

Regioisomeric Comparison: 3-Chloro-4-ethynylaniline vs. Non-Chlorinated 4-Ethynylaniline in Physicochemical and Reactivity Profiles

The presence of the meta-chloro substituent in 3-Chloro-4-ethynylaniline markedly alters its physicochemical properties relative to the non-halogenated 4-ethynylaniline (CAS 14235-81-5). Specifically, the calculated Log P (XLogP3) increases from ~1.6 for 4-ethynylaniline to 2.1 for the chloro analog , representing a 0.5 log unit increase in lipophilicity. This modification also impacts the electronic environment of the ethynyl group, potentially modulating its reactivity in Sonogashira couplings and CuAAC click reactions due to the electron-withdrawing inductive effect of the chlorine . Such differences are critical when optimizing pharmacokinetic properties or reaction kinetics in library synthesis.

Click Chemistry Sonogashira Coupling Structure-Activity Relationship

Metabolic Stability Inference: Differential P450-Mediated Oxidation Risk Between Chloro-Ethynyl and Fluoro-Ethynyl Aniline Scaffolds

Studies on aniline derivatives indicate that chloro substituents, particularly in the meta position, can deactivate the aromatic ring toward cytochrome P450-mediated epoxidation and N-hydroxylation compared to unsubstituted anilines [1]. In contrast, the 3-ethynylaniline moiety, as found in the EGFR inhibitor erlotinib, is a known metabolic soft spot susceptible to oxidative metabolism [2]. While direct comparative metabolic stability data for 3-Chloro-4-ethynylaniline is not available, class-level inference suggests that the combination of a meta-chloro and para-ethynyl group may offer a distinct metabolic profile compared to non-chlorinated ethynylanilines, potentially reducing oxidative clearance pathways.

Drug Metabolism Cytochrome P450 Metabolic Soft Spot

Commercial Purity and Cost Benchmarking: 3-Chloro-4-ethynylaniline vs. Common Ethynylaniline Isomers

A comparative analysis of commercial offerings reveals that 3-Chloro-4-ethynylaniline is available at 95% purity from multiple vendors (e.g., $76/100mg) [1], while the non-chlorinated 4-ethynylaniline is typically offered at 98% purity [2]. The price point for the chlorinated derivative is generally higher per gram compared to simpler ethynylanilines, reflecting its specialized nature and additional synthetic steps. This cost differential (approximately $760/g vs. ~$200/g for 4-ethynylaniline at similar purity) is a quantifiable factor in procurement planning.

Chemical Procurement Cost Analysis Purity Specification

Predicted Aqueous Solubility Comparison: 3-Chloro-4-ethynylaniline vs. 3-Ethynylaniline

Computational predictions indicate that 3-Chloro-4-ethynylaniline has a calculated aqueous solubility (ESOL Log S) of -2.56, corresponding to ~0.42 mg/mL . In comparison, the non-chlorinated 3-ethynylaniline (CAS 54060-30-9) is predicted to have higher solubility due to its lower molecular weight and reduced lipophilicity. The quantitative difference in predicted solubility—approximately 0.42 mg/mL for the chloro derivative—provides a benchmark for formulation and assay development, particularly when working with DMSO stock solutions.

Drug-like Properties Solubility Prediction Lead Optimization

Optimal Research and Industrial Application Scenarios for 3-Chloro-4-ethynylaniline (CAS 80690-65-9) Based on Quantitative Differentiation


Targeted Synthesis of Kinase Inhibitor Libraries Requiring ortho-Chloro/para-Ethynyl Vector Topology

The unique substitution pattern of 3-Chloro-4-ethynylaniline makes it a valuable building block for constructing kinase inhibitor scaffolds where a specific ortho-chloro/para-ethynyl vector is desired for hinge-binding interactions. While the compound itself may not possess potent kinase inhibition, its use as a synthetic intermediate for generating focused libraries targeting EGFR or other kinases is supported by SAR studies indicating that 3-substituted anilines are privileged motifs in this target class [4]. The quantifiably higher lipophilicity (XLogP3 = 2.1) compared to non-halogenated analogs may also be advantageous for CNS-penetrant designs .

Antibiofilm Research Where Modest Activity and Synthetic Tractability are Prioritized Over Potency

The demonstrated antibiofilm activity against E. faecalis (IC50 = 187 µM) [4] positions 3-Chloro-4-ethynylaniline as a synthetically accessible starting point for medicinal chemistry campaigns aiming to improve potency through structure-based design. Its commercial availability at 95-98% purity in gram quantities enables rapid analog synthesis and SAR exploration without the need for complex de novo synthesis of the core scaffold.

CuAAC Click Chemistry Applications Demanding Enhanced Lipophilicity for Bioconjugation or Material Science

As a terminal alkyne, 3-Chloro-4-ethynylaniline is a competent partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [4]. Its higher calculated Log P (2.1 vs. ~1.6 for 4-ethynylaniline) makes it particularly suitable for applications requiring increased hydrophobicity, such as the modification of hydrophobic surfaces, the synthesis of lipidated probes, or the creation of non-polar linkers in bioconjugate chemistry. The chloro substituent also provides a potential handle for further diversification via cross-coupling.

Metabolic Stability Assessment Studies Comparing Chloro-Ethynyl vs. Fluoro-Ethynyl Aniline Scaffolds

Given the known metabolic lability of 3-ethynylaniline moieties in drugs like erlotinib [4], 3-Chloro-4-ethynylaniline serves as a comparative probe for investigating the impact of a meta-chloro substituent on oxidative metabolism. Researchers can employ this compound in head-to-head microsomal stability assays against 3-ethynylaniline or 4-ethynylaniline to generate quantitative intrinsic clearance data, thereby informing the design of more metabolically robust kinase inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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